Bienvenue dans la boutique en ligne BenchChem!

8-Dechloro-10-chloro Loratadine

Pharmaceutical Impurity Profiling Regioisomer Identification NMR Spectroscopy

8-Dechloro-10-chloro Loratadine (CAS 1346605-16-0; molecular formula C22H23ClN2O2; molecular weight 382.88 g/mol) is a regioisomeric, chloro-shifted analog of the second-generation antihistamine Loratadine. Structurally, the chlorine atom is relocated from the 8-position (as in the parent Loratadine) to the 10-position on the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine scaffold, while the 8-position is dechlorinated.

Molecular Formula C22H23ClN2O2
Molecular Weight 382.888
CAS No. 1346605-16-0
Cat. No. B584847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Dechloro-10-chloro Loratadine
CAS1346605-16-0
Synonyms4-(10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester;  Ethyl 4-(10-Chloro-5,6-dihydro-11H-benzo[5,6]_x000B_cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxyate; 
Molecular FormulaC22H23ClN2O2
Molecular Weight382.888
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=CC=C3Cl)CC1
InChIInChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-16(11-14-25)20-19-15(5-3-7-18(19)23)8-9-17-6-4-12-24-21(17)20/h3-7,12H,2,8-11,13-14H2,1H3
InChIKeyWASLTRDXLVUPHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Dechloro-10-chloro Loratadine (CAS 1346605-16-0): Structural Identity & Procurement-Grade Characterization for Loratadine Impurity Reference Standards


8-Dechloro-10-chloro Loratadine (CAS 1346605-16-0; molecular formula C22H23ClN2O2; molecular weight 382.88 g/mol) is a regioisomeric, chloro-shifted analog of the second-generation antihistamine Loratadine. Structurally, the chlorine atom is relocated from the 8-position (as in the parent Loratadine) to the 10-position on the tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine scaffold, while the 8-position is dechlorinated . This precise molecular modification defines the compound as a specified impurity of Loratadine and distinguishes it from the parent drug (8-chloro), the active metabolite Desloratadine (8-chloro, lacking the ethyl carbamate), and the 9-chloro regioisomer (8-Dechloro-9-chloro Loratadine). The compound is supplied as a high-purity (>98%) analytical reference standard, accompanied by a Certificate of Analysis detailing orthogonal structure confirmation via ¹H-NMR, ¹³C-NMR, mass spectrometry, and HPLC purity assessment .

Why 8-Dechloro-10-chloro Loratadine Cannot Be Substituted by Loratadine, Desloratadine, or Other Chloro-Isomers in Regulated Analytical Settings


In pharmaceutical quality control and Abbreviated New Drug Application (ANDA) submissions, reference standards are not interchangeable. A general 'loratadine impurity standard' cannot replace an authentic, structurally confirmed specimen of 8-Dechloro-10-chloro Loratadine because chromatographic identity and regulatory fitness demand exact chemical congruence. Pharmacopoeial HPLC methods for Loratadine are required to separate and quantify up to nine distinct impurities (including regioisomeric chloro variants) at levels below 0.1% [1]. The 8-dechloro-10-chloro regioisomer resolves chromatographically from the 8-chloro parent (Loratadine) and the 8-dechloro-9-chloro isomer only when a high-resolution, properly validated column-mobile phase system is employed, with baseline resolution confirmed against reference standards [2]. Using an incorrect impurity standard—e.g., Loratadine USP Related Compound or 8-Dechloro-9-chloro Loratadine—will produce erroneous retention time alignment, misassignment of unknown peaks, and invalid quantification, directly leading to batch rejection, regulatory citation, or delayed ANDA approval [3].

Quantitative Differentiation Evidence: 8-Dechloro-10-chloro Loratadine vs. Loratadine, Desloratadine, and Regioisomeric Analogs


Unique Structural Confirmation of the 8-Dechloro-10-chloro Regioisomeric Shift via Orthogonal Spectroscopic Analysis

The pivotal structural differentiator of 8-Dechloro-10-chloro Loratadine is the position of the single chlorine atom. In Loratadine, chlorine occupies the 8-position on the tricyclic ring; in the 9-chloro impurity, it occupies the 9-position; in Desloratadine, the 8-chloro core is retained but the N-ethoxycarbonyl group is lost. Unambiguous identification of the 10-chloro substitution pattern on the benzo[5,6]cyclohepta[1,2-b]pyridine nucleus is achieved through a combination of ¹H-NMR aromatic coupling pattern analysis and ¹³C-NMR chemical shift assignments, corroborated by high-resolution mass spectrometry (HRMS) that confirms the elemental composition C22H23ClN2O2 (monoisotopic mass 382.1448 Da) . Vendor-supplied Certificates of Analysis for this compound include ¹H-NMR, ¹³C-NMR, and MS data that are structurally consistent only with the 10-chloro regioisomer and inconsistent with the 8-chloro or 9-chloro congeners .

Pharmaceutical Impurity Profiling Regioisomer Identification NMR Spectroscopy High-Resolution Mass Spectrometry

HPLC Resolution and Distinct Chromatographic Retention Relative to Loratadine and Co-occurring Impurities

Pharmacopoeial HPLC methods for Loratadine impurity profiling are validated to achieve baseline resolution (Rs ≥ 1.5) between Loratadine and up to nine specified impurities [1]. The Chinese Pharmacopoeia-aligned method of Liu et al. (2023) achieved good resolution between Loratadine reference standard and impurities A through I on a YMC-Triart C18 column with a sodium heptanesulfonate-acetonitrile gradient; each impurity elutes within a defined retention window and can be quantified at linearity ranges spanning 0.197–11.625 μg/mL with correlation coefficients r ≥ 0.9999 [1]. Rupérez et al. (2002) further demonstrated that loratadine-related impurities with closely related structures (varying only in halogen position) can be resolved under the 0.1% level using a SymmetryShield RP8 column with methanol-phosphate buffer mobile phase, underscoring that each positional isomer possesses a distinct retention time and response factor [2]. 8-Dechloro-10-chloro Loratadine, when injected as a pure reference standard, exhibits a unique relative retention time (RRT) that differs from the 8-chloro parent, the 9-chloro isomer, and Desloratadine; this RRT is reproducible across validated HPLC systems when column and mobile phase specifications are matched [3].

Reversed-Phase HPLC Impurity Resolution Regulatory Compliance Pharmacopoeial Method Validation

High-Purity Reference Material Suitability: Assay, LOQ, and Recoveries in Validated LC Methods for Loratadine Impurity Profiling

For a Loratadine impurity reference standard to be fit-for-purpose in a validated HPLC method, it must demonstrate: (1) high chromatographic purity, (2) a limit of quantification (LOQ) at or below 0.1% of the nominal Loratadine concentration, and (3) recovery within 85–115% across spike levels. Commercially available 8-Dechloro-10-chloro Loratadine reference standards are certified at >98% purity by HPLC . The validated method of Liu et al. (2023) achieved LOQs for nine loratadine impurities ranging from 0.075 to 0.302 μg/mL and recoveries between 97.3% and 102.1% (n=9), demonstrating that loratadine impurity reference standards, when properly characterized, can be quantified with high accuracy and precision at pharmacopoeial threshold levels [1]. The earlier method of Rupérez et al. (2002) was validated for impurity measurement under the 0.1% level and met ICH Q2(R1) requirements for linearity, accuracy, and precision [2]. These validation benchmarks, achieved using authentic impurity reference standards, constitute the regulatory expectation for any compound employed as a system suitability marker or quantitation calibrator in a Loratadine impurity method submitted to a competent authority.

Certified Reference Material Method Validation LOQ Recovery ANDA Compliance

Direct Structural Differentiation from Loratadine, Desloratadine, 8-Dechloro-9-chloro Loratadine, and N-Methyl Desloratadine

The molecular formula (C22H23ClN2O2) and molecular weight (382.88 g/mol) of 8-Dechloro-10-chloro Loratadine are identical to its regioisomer 8-Dechloro-9-chloro Loratadine (CAS 109537-11-3) and the parent drug Loratadine (CAS 79794-75-5), yet the three are chemically distinct, non-superimposable entities requiring orthogonal analytical methods for unambiguous identification . Desloratadine (C19H19ClN2, MW 310.82 g/mol) differs by the absence of the N-ethoxycarbonyl group, yielding a significantly lower molecular weight and distinct logP and chromatographic retention . N-Methyl Desloratadine (C20H21ClN2, MW 324.85 g/mol) carries a methyl rather than an ethyl carbamate substituent, further altering its retention behavior [1]. These systematic structural differences mean that no single 'loratadine impurity standard' can serve as a universal calibrant for all named impurities; each requires its own authenticated reference material.

Molecular Formula Comparison Molecular Weight Functional Group Differentiation Impurity Indexing

Procurement-Validated Application Scenarios for 8-Dechloro-10-chloro Loratadine (CAS 1346605-16-0) Reference Standard


Certified Reference Standard for ANDA Submission: Loratadine Impurity HPLC Method Validation

During Abbreviated New Drug Application (ANDA) development for generic Loratadine products, regulatory authorities require demonstration that the finished product's impurity profile is equivalent to the Reference Listed Drug (RLD). 8-Dechloro-10-chloro Loratadine is one of the specified impurities that must be separated, identified, and quantified at levels below 0.1%. The validated HPLC method of Liu et al. (2023) is capable of resolving nine specified impurities (A–I) with LOQs as low as 0.075 μg/mL and recoveries within 97.3–102.1% [1]. An authentic, high-purity reference standard of this compound is required for system suitability testing, retention time marking, relative response factor determination, and calibration curve construction during method transfer and routine QC batch release testing [2].

Impurity Profiling and Batch Consistency Control in Loratadine API Manufacturing

In commercial Loratadine API production, the 8-Dechloro-10-chloro impurity may arise as a process-related impurity due to regioselective chlorination side reactions or dehalogenation-rehalogenation pathways [1]. Monitoring its level in each batch using an HPLC method calibrated with the authentic reference standard ensures that the impurity remains within the ICH Q3A qualification threshold. The validated method of Rupérez et al. (2002) permits impurity quantification under 0.1%, meeting the standard requirements for long-term stability and purity studies [2]. Without batch-retained reference material, trending impurity levels across API lots and correlating them with process parameter changes becomes impossible, jeopardizing process validation and regulatory inspections.

Method Development and System Suitability in Compendial Loratadine Monograph Testing

Pharmacopoeial monographs (USP, EP, ChP) for Loratadine drug substance and drug product include tests for specified and unspecified impurities. The Chinese Pharmacopoeia-aligned method specifies impurity A–I resolution from the Loratadine main peak as a system suitability criterion; 8-Dechloro-10-chloro Loratadine maps to one of these specified impurity designations [1]. An analytical laboratory implementing this monograph must procure the exact impurity reference standard to verify system suitability prior to sample analysis. Failure to demonstrate acceptable resolution between the 8-Dechloro-10-chloro impurity and adjacent peaks (including the 9-chloro isomer) during system suitability would invalidate the entire analytical run, leading to costly repeat analyses and potential batch delays [2].

Stability-Indicating Assay: Forced Degradation and Shelf-Life Studies of Loratadine Formulations

Forced degradation studies (acidic, basic, oxidative, thermal, photolytic) and long-term stability studies of Loratadine tablets and oral solutions require identification and quantification of all degradation products exceeding the identification threshold. If 8-Dechloro-10-chloro Loratadine is a potential degradation product or process impurity that may increase under certain storage conditions, its reference standard is indispensable for peak identification in stability-indicating HPLC chromatograms [1]. The validated stability-indicating method must demonstrate that the degradation product peak does not co-elute with the Loratadine peak or with any other specified impurity, confirming method specificity; this can only be accomplished by spiking the authentic 8-Dechloro-10-chloro Loratadine reference standard into stressed samples [2].

Quote Request

Request a Quote for 8-Dechloro-10-chloro Loratadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.